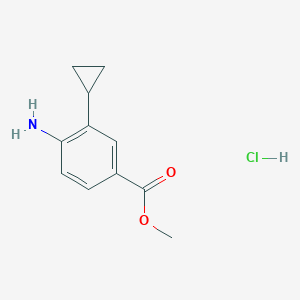![molecular formula C20H28N2O2 B2629864 N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2361852-46-0](/img/structure/B2629864.png)
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as CP 945,598, is a synthetic compound that belongs to the class of cannabinoid receptor antagonists. It was first synthesized by Pfizer in 2001, and since then, it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 works by blocking the activity of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes, including pain, appetite, mood, and memory. By blocking CB1, N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, it can reduce the release of dopamine and other neurotransmitters, leading to its potential in treating addiction and other psychiatric disorders. In the cardiovascular system, it can reduce blood pressure and heart rate, leading to its potential in treating hypertension. In the gastrointestinal system, it can reduce the motility and secretion of the gut, leading to its potential in treating inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 has several advantages for lab experiments, including its high potency and selectivity for CB1, its well-established synthesis method, and its potential in studying the role of CB1 in various physiological and pathological processes. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
The future directions for N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 research include the following:
1. Further studies on its potential therapeutic applications in neurology, psychiatry, and oncology.
2. Development of new synthesis methods and derivatives with improved pharmacological properties.
3. Studies on its potential interactions with other drugs and compounds.
4. Investigations on its potential side effects and toxicity in humans.
5. Studies on its potential role in the regulation of other physiological processes, such as inflammation and immune response.
Conclusion
In conclusion, N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the blockade of CB1, leading to its potential in modulating various physiological and pathological processes. While it has several advantages for lab experiments, it also has some limitations and potential side effects that need to be further investigated. Overall, N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 represents a promising compound for future research and development in the field of cannabinoid pharmacology.
Métodos De Síntesis
The synthesis of N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 involves several steps, starting from the reaction of 2-cyclohexylpropan-2-ol with 4-bromomethylbenzoic acid to obtain the corresponding ester. The ester is then reacted with prop-2-enoyl chloride to form the amide intermediate, which is finally treated with 4-aminomethylbenzoic acid to yield N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598.
Aplicaciones Científicas De Investigación
N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide 945,598 has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury. In psychiatry, it has been studied for its potential in treating anxiety, depression, and addiction. In oncology, it has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propiedades
IUPAC Name |
N-(2-cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-4-18(23)21-14-15-10-12-16(13-11-15)19(24)22-20(2,3)17-8-6-5-7-9-17/h4,10-13,17H,1,5-9,14H2,2-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZYRXKLFABHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)
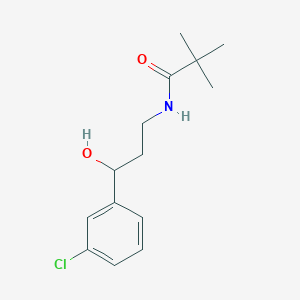
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)
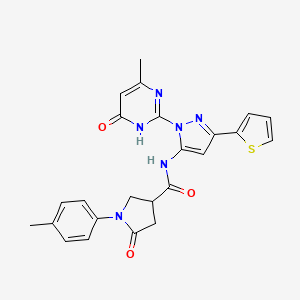
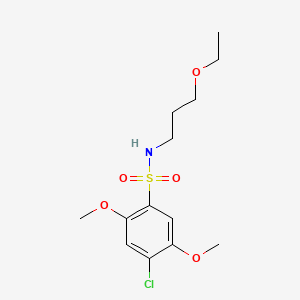
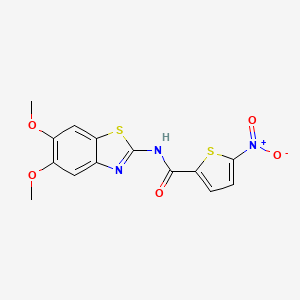
![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)
![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)
![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
